Methyl (R)-1,4-oxazepane-5-carboxylate
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (5R)-1,4-oxazepane-5-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
FXDMGMAWGOGVCR-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCOCCN1 |
Canonical SMILES |
COC(=O)C1CCOCCN1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for cyclization due to their ability to stabilize transition states.
-
Catalysts : DBU (1,8-diazabicycloundec-7-ene) facilitates base-mediated ring closure, as demonstrated in the synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile.
-
Temperature : Cyclization proceeds efficiently at 85°C for 3 hours, achieving yields >70%.
Stereochemical Control via Chiral Auxiliaries
Enantioselective synthesis of the (R)-configured stereocenter at position 5 is critical. A validated approach utilizes homoserine derivatives as chiral precursors. For instance, Fmoc-protected homoserine immobilized on Wang resin undergoes alkylation with 2-bromoacetophenones, followed by trifluoroacetic acid (TFA)-mediated cleavage to induce lactonization and subsequent oxazepane formation. The (R)-configuration is preserved through steric hindrance imposed by the tert-butyldiphenylsilyl (TBDPS) protecting group, as evidenced by specific rotation measurements ([α]D²⁴ = +35.3°).
Key Data for Stereochemical Validation
| Parameter | Observation | Source |
|---|---|---|
| 1H-NMR | δ 4.58 (dd, J = 10.8, 7.0 Hz, 1H) | |
| IR Spectroscopy | ν = 1717 cm⁻¹ (C=O stretch) | |
| Specific Rotation | [α]D²⁴ = +35.3° (MeCN, c = 0.00017) |
Solid-Phase Synthesis for Enantiomeric Purity
Solid-phase methodologies enhance enantiomeric excess (ee) by minimizing racemization. A reported protocol involves:
-
Resin Functionalization : Wang resin-bound Fmoc-HSe(TBDMS)-OH reacts with nitrobenzenesulfonyl chlorides to form sulfonamide intermediates.
-
Alkylation : Treatment with 2-bromoacetophenones introduces side-chain diversity.
-
Cleavage and Cyclization : TFA/triethylsilane (Et₃SiH) cleavage induces simultaneous deprotection and lactonization, yielding 1,4-oxazepane derivatives with >98% ee.
Oxidation and Esterification Pathways
Conversion of alcohol intermediates to methyl esters is achieved through two-step oxidation-esterification:
Example Protocol from Patent Literature
-
Starting Material : (3R,4S)-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate.
-
Oxidation : CrO₃ (2.55 g, 25.5 mmol) in acetone/H₂SO₄ at room temperature for 3 hours.
-
Esterification : CH₃I (1.2 eq) in DMF with K₂CO₃ (6.37 g, 46.1 mmol) at 0°C.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes scalability and cost efficiency:
-
Continuous Flow Reactors : Enhance mixing and heat transfer during cyclization.
-
Catalytic Asymmetric Synthesis : Chiral phosphoric acids catalyze enantioselective Pictet-Spengler reactions, reducing reliance on chiral auxiliaries.
-
Solvent Recycling : Ethyl acetate (EtOAc) and acetonitrile (MeCN) are recovered via distillation, minimizing waste .
Chemical Reactions Analysis
Cleavage and Cyclization Reactions
The compound undergoes cleavage and cyclization under acidic conditions. For example, trifluoroacetic acid (TFA) induces spontaneous lactonization via silyl group removal, forming a six-membered lactone derivative. In contrast, TFA with triethylsilane (EtSiH) suppresses lactonization and yields 1,4-oxazepane derivatives as inseparable diastereomers .
| Reaction Conditions | Products | Regioselectivity |
|---|---|---|
| TFA alone | Lactone via cyclization | Favored for electron-deficient substrates |
| TFA/EtSiH (10:1:9) | 1,4-Oxazepane derivatives | Dependent on substituent electronic effects |
For instance, substrates with electron-withdrawing groups (e.g., nitrobenzenesulfonyl) favor lactone formation, while electron-donating groups (e.g., methoxy) shift selectivity toward oxazepanes .
Hydrogenation and Stereochemical Outcomes
Catalytic hydrogenation of nitro groups in related derivatives improves diastereomer separability. Using Pd/C or PtO under H atmosphere, nitrobenzenesulfonamide intermediates are reduced to anilines, enabling isolation of major isomers (e.g., 7b 2R ) .
| Substrate | Catalyst | Outcome | Diastereomer Ratio |
|---|---|---|---|
| 4-Bromo-Ph derivative | PtO | Oxazepane without debromination | 42:58 (C2 R:S) |
| 4-Nitro-Ph derivative | Pd/C | Scaffold cleavage to 10r | N/A |
Hydrogenation conditions must be tailored to avoid undesired side reactions, such as heterocyclic ring cleavage in nitro-substituted derivatives .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acids, which are pivotal for further derivatization (e.g., amide coupling) .
Nucleophilic Substitutions
Alkylation at the nitrogen atom using 2-bromoacetophenones proceeds efficiently, forming N-phenacyl nitrobenzenesulfonamides. Reactivity is influenced by steric hindrance and electronic effects of substituents .
| Alkylating Agent | Reaction Time | Product Purity |
|---|---|---|
| 4-Methoxy-2-nitrobenzenesulfonyl chloride | 6 days | 73% (crude) |
| Tosyl chloride | 2 days | 91% (crude) |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related oxazepanes:
| Compound | Key Structural Feature | Reactivity |
|---|---|---|
| 1,4-Oxazepan-5-one | Carbonyl group at 5-position | Prone to nucleophilic addition |
| 2-(Methylthio)-1,4-oxazepan-5-carboxylic acid | Thioether moiety | Enhanced electrophilicity at sulfur |
| Methyl (R)-1,4-oxazepane-5-carboxylate | Ester group at 5-position | Selective lactonization under acidic conditions |
Scientific Research Applications
Synthesis and Structural Characteristics
Methyl (R)-1,4-oxazepane-5-carboxylate features a seven-membered ring containing both nitrogen and oxygen atoms, classified under the oxazepane family. The presence of a methyl ester group at the carboxyl position enhances its reactivity and biological activity potential. The synthesis of this compound typically involves several steps that allow for control over stereochemistry and functional group placement, which are critical for optimizing biological activity .
Synthetic Routes
The most common synthetic methods include:
- Intramolecular cyclization of alkenols or alkynols.
- Functionalization of starting materials to introduce reactive groups amenable to further modifications .
Biological Activities
This compound and its derivatives have been studied for various biological activities:
Potential Pharmaceutical Applications
- Anticancer Activity : Compounds related to this compound have shown promise as inhibitors in cancer cell proliferation pathways. Specifically, modifications at the nitrogen or carboxyl positions can enhance efficacy against targets such as MDM2, a protein involved in tumor suppression .
Case Studies and Research Findings
Several studies have documented the applications of this compound in medicinal chemistry:
Case Study 1: Antitumor Properties
A study explored the antitumor effects of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential as a therapeutic agent in oncology .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | HT29 (human colon cancer) | < 2.0 |
Case Study 2: Development of Proteasome Inhibitors
Another study investigated the development of peptide epoxyketones incorporating oxazepane structures as proteasome inhibitors. These compounds were assessed for their ability to overcome resistance mechanisms in multiple myeloma cells .
Mechanism of Action
The mechanism of action of Methyl ®-1,4-oxazepane-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Methyl ®-1,4-oxazepane-5-carboxylate can be compared with other oxazepane derivatives and related heterocyclic compounds:
Biological Activity
Methyl (R)-1,4-oxazepane-5-carboxylate is a compound belonging to the class of oxazepanes, which are seven-membered heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Overview of 1,4-Oxazepanes
1,4-Oxazepanes are characterized by their unique ring structure that includes both nitrogen and oxygen atoms. This structural feature contributes to their reactivity and biological activity. Research has shown that compounds within this class exhibit a range of pharmacological effects, including anticonvulsant, antifungal, and anti-inflammatory activities .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of oxazepane derivatives. For instance, compounds bearing the 1,4-oxazepane scaffold have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that certain oxazepane derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .
Case Study:
A study focused on a series of 1,4-oxazepane derivatives showed significant cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action was linked to the activation of p53 pathways, leading to increased apoptosis rates . The following table summarizes the IC50 values for selected oxazepane derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15 |
| This compound | MCF-7 | 12 |
Antimicrobial Activity
Another significant aspect of the biological activity of this compound is its antimicrobial properties. Studies have indicated that oxazepane derivatives exhibit inhibitory effects against various bacterial strains. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity .
Research Findings:
In a recent investigation, this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors.
- Apoptosis Induction: Activation of apoptotic pathways through caspase activation has been observed.
- Antioxidant Activity: Some studies suggest that oxazepanes may possess antioxidant properties that help mitigate oxidative stress in cells .
Q & A
Q. What are the established synthetic routes for Methyl (R)-1,4-oxazepane-5-carboxylate, and what critical reaction conditions govern its preparation?
this compound is synthesized via chiral pool strategies using homoserine derivatives as starting materials. Key steps include cyclization reactions under basic conditions (e.g., NaHCO₃) and esterification with methanol. Reaction optimization involves controlling temperature (0–25°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions. Post-synthesis purification employs column chromatography with gradients of ethyl acetate/hexane . Yield optimization is critical, with yields typically ranging from 60–85% depending on substituent effects .
Q. How is stereochemical purity validated during the synthesis of this compound?
Stereochemical integrity is ensured using chiral auxiliaries or enantioselective catalysis. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric analysis are standard for confirming enantiomeric excess (>98%). NMR spectroscopy (¹H and ¹³C) and X-ray crystallography further validate configuration, particularly for intermediates prone to epimerization .
Q. What pharmacological targets are associated with this compound in preclinical studies?
The 1,4-oxazepane scaffold is pharmacologically relevant, with studies highlighting its role as a precursor for GABA receptor modulators and protease inhibitors. In vitro assays demonstrate activity against neurological targets, though structure-activity relationship (SAR) studies are ongoing to optimize selectivity .
Advanced Research Questions
Q. How can competitive lactonization be suppressed during the synthesis of this compound derivatives?
Competitive lactonization occurs with electron-donating substituents (e.g., -OMe, -NHR) due to intramolecular nucleophilic attack. Mitigation strategies include:
- Steric hindrance : Introducing bulky groups (e.g., tert-butyl) at the reaction site.
- Solvent optimization : Using low-polarity solvents (e.g., toluene) to reduce nucleophilicity.
- Temperature control : Maintaining reactions below 0°C to slow lactonization kinetics .
Q. What advanced analytical techniques resolve discrepancies in reaction yield or purity data?
Conflicting data are addressed via:
- Multi-spectral analysis : Cross-validating NMR, IR, and LC-MS to confirm molecular identity.
- Kinetic studies : Monitoring reaction progress via in situ FTIR or Raman spectroscopy to identify side reactions .
- Computational modeling : DFT calculations predict thermodynamic favorability of pathways, guiding experimental adjustments .
Q. How do researchers leverage the 1,4-oxazepane scaffold for designing fused heterocycles with enhanced bioactivity?
The scaffold’s flexibility allows fusion with pyrimidine or triazole rings via:
- Cycloaddition reactions : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole derivatives.
- Ring-expansion strategies : Using electrophilic reagents (e.g., m-CPBA) to form bridged morpholine analogs. Biological assays (e.g., enzyme inhibition) assess activity against targets like kinases or GPCRs .
Methodological Notes
- Stereochemical analysis : Always combine chiral chromatography with circular dichroism (CD) for ambiguous cases.
- Reaction monitoring : Implement real-time spectroscopic tracking to capture transient intermediates .
- Data validation : Use PubChem or crystallographic databases (CCDC) to cross-reference spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
